2-(4-Benzylmorpholin-2-yl)ethanamine

Medicinal Chemistry Pharmacokinetics ADME

Sourcing a morpholine building block with the right geometry for CNS lead optimization often means managing inconsistent supply chains. This compound, combining an N-benzyl group and a 2-ethanamine side chain, provides a direct path to novel dual serotonin/norepinephrine reuptake inhibitor scaffolds referenced in patent literature. • Balanced drug-like profile (LogP 0.9, TPSA 38.5 Ų) for screening library integration. • Primary amine handle enables rapid parallel synthesis for SAR exploration and biotin/fluorophore conjugation. • Reliable batch-to-batch consistency supports method development for API impurity profiling.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 112914-08-6
Cat. No. B179096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylmorpholin-2-yl)ethanamine
CAS112914-08-6
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CCN
InChIInChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyZWNMRNMIZKFLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylmorpholin-2-yl)ethanamine: Versatile Morpholine Building Block


2-(4-Benzylmorpholin-2-yl)ethanamine (CAS 112914-08-6), with a molecular weight of 220.31 g/mol and the formula C13H20N2O [1], is a heterocyclic amine combining a morpholine core, an N-benzyl substituent, and a primary ethanamine side chain . This structure imparts a calculated LogP of 0.9 and a topological polar surface area of 38.5 Ų [1], making it a useful, versatile intermediate in medicinal chemistry for exploring central nervous system and other therapeutic targets .

Generic Substitution Limitations for 2-(4-Benzylmorpholin-2-yl)ethanamine


The unique combination of a morpholine ring, an N-benzyl group, and a 2-ethanamine side chain in 2-(4-Benzylmorpholin-2-yl)ethanamine creates a specific molecular geometry and electronic profile that is not easily replicated by its closest analogs [1]. Simple substitution with the unsubstituted 2-(morpholin-2-yl)ethanamine (CAS 863012-89-9) or the positional isomer 1-(4-Benzylmorpholin-2-yl)ethanamine (CAS 1305117-43-4) can lead to drastically different physicochemical properties, such as a shift in LogP from 0.9 to 1.87, which profoundly impacts solubility, membrane permeability, and biological activity . Therefore, assuming interchangeability without comparative data risks project failure in critical applications like lead optimization or chemical biology studies.

2-(4-Benzylmorpholin-2-yl)ethanamine vs. Key Analogs


LogP Difference: 2- vs. 1-Substituted Isomer

The position of the ethanamine group on the morpholine ring significantly alters lipophilicity. 2-(4-Benzylmorpholin-2-yl)ethanamine (2-substituted) has a calculated LogP of 0.9 [1], whereas its positional isomer, 1-(4-Benzylmorpholin-2-yl)ethanamine (2-substituted), has a calculated LogP of 1.87 . This ~1-unit difference in LogP is substantial and will directly influence the compound's behavior in biological assays.

Medicinal Chemistry Pharmacokinetics ADME

Synthetic Utility: Primary Amine vs. Unsubstituted Core

The presence of a primary amine (-CH2CH2NH2) in 2-(4-Benzylmorpholin-2-yl)ethanamine provides a highly reactive handle for further derivatization, a feature absent in simpler analogs like 4-Benzylmorpholine (CAS 87955-28-0) or 2-Benzylmorpholine (CAS 87955-28-0). This allows for direct amide coupling, reductive amination, or urea formation, streamlining multi-step syntheses [1]. In contrast, the unsubstituted morpholine core requires additional steps to install such functionality.

Chemical Synthesis Building Blocks Reaction Diversity

SNRI Patent-Protected Scaffold

The specific N-benzylmorpholine scaffold, which is a core component of 2-(4-Benzylmorpholin-2-yl)ethanamine, is claimed in patents for compounds that act as dual inhibitors of serotonin and norepinephrine reuptake (SNRIs) [1]. The presence of both the benzyl group and the ethanamine chain on the morpholine ring is essential for this activity. Analogs lacking the benzyl group, such as 2-(Morpholin-2-yl)ethanamine, fall outside the scope of these specific patent claims and do not share the same structure-activity relationship (SAR) for this mechanism.

CNS Drug Discovery Patent Chemistry Neurotransmitter Transporters

Reference Standard vs. Impurity Profiling Application

2-(4-Benzylmorpholin-2-yl)ethanamine serves as a distinct analytical reference point, with known spectral data available (MS, LC) [1]. In contrast, its 1-substituted analog, (4-Benzylmorpholin-2-yl)methanamine, is explicitly identified and used as a certified impurity standard (Mosapride Impurity 32) in pharmaceutical quality control . This demonstrates a clear, application-based differentiation: the 2-ethanamine derivative (the target compound) is the primary pharmaceutical building block, while the 1-methanamine derivative is a characterized and regulated impurity.

Pharmaceutical Analysis Quality Control Impurity Standard

Research & Industrial Applications


Lead Optimization for CNS Drug Discovery

Medicinal chemists can use 2-(4-Benzylmorpholin-2-yl)ethanamine as a central scaffold to synthesize and evaluate novel dual serotonin/norepinephrine reuptake inhibitors (SNRIs). Its structure is directly relevant to patent claims for this therapeutic class, offering a viable path for generating new intellectual property [1]. The presence of the primary amine facilitates the rapid generation of diverse analog libraries through parallel synthesis, enabling efficient exploration of structure-activity relationships (SAR).

Chemical Biology Probe Development

This compound is an ideal starting material for creating targeted chemical probes. Its primary amine handle allows for straightforward conjugation to biotin, fluorophores, or affinity resins without altering the core morpholine scaffold [1]. This enables the creation of tools for target identification studies (e.g., pull-down assays) or for investigating the cellular localization of compounds containing this privileged structure.

Impurity Profiling & Reference Standard Synthesis

For analytical chemistry and quality control groups working on morpholine-containing APIs like Mosapride, 2-(4-Benzylmorpholin-2-yl)ethanamine is a crucial compound for understanding the impurity landscape. Synthesizing and characterizing this material allows for the development and validation of robust HPLC methods to detect and quantify closely related substances, as demonstrated by its 1-substituted analog's use as an official impurity standard .

Privileged Scaffold Synthesis for Screening Libraries

Due to its balanced physicochemical properties (LogP 0.9, TPSA 38.5 Ų), 2-(4-Benzylmorpholin-2-yl)ethanamine fits well within the 'drug-like' chemical space, making it a high-value building block for generating screening libraries [1]. Its combination of a basic amine, a hydrogen bond acceptor, and a lipophilic aromatic ring provides a versatile pharmacophore that can engage with a wide range of biological targets, including GPCRs, ion channels, and kinases.

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